molecular formula C21H22O11 B149790 Veratriloside CAS No. 76907-78-3

Veratriloside

Cat. No. B149790
CAS RN: 76907-78-3
M. Wt: 450.4 g/mol
InChI Key: AVZPRERNBNKYMD-GUFUGUNKSA-N
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Description

Veratriloside is a natural product found in Gentianella amarella . It belongs to the category of Carbohydrates, Nucleosides & Nucleotides and is a type of Monosaccharide . Its molecular formula is C21H22O11 and it has a molecular weight of 450.39 . It appears as a powder .


Molecular Structure Analysis

Veratriloside has a complex molecular structure. The predominant substitution pattern of xanthones found in the genus Gentianella, which includes Veratriloside, is 1,3,5,8 and to a lesser extent, 1,3,7,8 .


Physical And Chemical Properties Analysis

Veratriloside has a boiling point of 781.2±60.0°C at 760 mmHg and a density of 1.6±0.1 g/cm3 . It is recommended to store Veratriloside at 2-8°C .

Scientific Research Applications

Nephroprotective Effects

Veratriloside has been studied for its nephroprotective effects. A study by Hafez et al. (2019) investigated the protective role of drugs including veratriloside against thioacetamide-induced renal damage in rats. The study focused on the Nrf2 (nuclear erythroid factor 2) pathway and its downstream signaling in drug-induced renal protection. It was found that veratriloside and other drugs significantly up-regulated Nrf2/HO-1/NQO-1 expression levels, indicating a potential protective effect on the kidneys through the antioxidant pathways (Hafez, Ibrahim, Zedan, Hassan, & Hassanein, 2019).

Cardiovascular Applications

Research on Veratrum alkaloids, including veratriloside, has shown their potential application in cardiovascular health. Krayer and Meilman (1977) noted the scientific origin of Veratrum alkaloids in the treatment of hypertension. Their study traces the pharmacological basis of these alkaloids in cardiovascular treatments, highlighting their historical and ongoing significance (Krayer & Meilman, 1977).

Neural and Muscular Effects

Studies have also explored the impact of veratriloside on neural and muscular systems. Catterall and Nirenberg (1973) found that veratriloside stimulated passive Na(+) uptake by electrically excitable neuroblastoma and muscle cells, indicating its potential influence on action potential Na(+)-ionophore activity (Catterall & Nirenberg, 1973).

Biochemical Research Tools

Veratriloside and similar compounds have been used as tools in biochemical and pharmacological research. For instance, James et al. (2004) discussed the use of Veratrum alkaloids in designing animal models for human diseases and studying molecular modes of action, which could lead to potential drug candidates for genetic and infectious conditions (James, Panter, Gaffield, & Molyneux, 2004).

Safety And Hazards

Veratriloside should be handled with care. Avoid breathing its mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

1-hydroxy-3,4-dimethoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O11/c1-28-12-6-10(23)14-15(24)9-5-8(3-4-11(9)31-20(14)19(12)29-2)30-21-18(27)17(26)16(25)13(7-22)32-21/h3-6,13,16-18,21-23,25-27H,7H2,1-2H3/t13-,16-,17+,18-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVZPRERNBNKYMD-GUFUGUNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C(=C1)O)C(=O)C3=C(O2)C=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C2=C(C(=C1)O)C(=O)C3=C(O2)C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30227708
Record name Veratriloside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30227708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Veratriloside

CAS RN

76907-78-3
Record name Veratriloside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076907783
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Veratriloside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30227708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
XJ Huang, J Li, ZY Mei, G Chen - Biochemistry and Cell Biology, 2016 - cdnsciencepub.com
… Four additional components were identified as sweroside (peak 9), veratriloside I (peak 14), veratriloside III (peak 17), and veratriloside IV (peak 20), based on their retention time and …
Number of citations: 28 cdnsciencepub.com
YB Yang, J Zhou - Yao xue xue bao= Acta Pharmaceutica Sinica, 1980 - europepmc.org
… Structures of veratriloside and veratrilogenin (author's transl)] - Abstract - Europe PMC … Structures of veratriloside and veratrilogenin (author's transl)] …
Number of citations: 14 europepmc.org
A Urbain, A Marston, LS Grilo, J Bravo… - Journal of natural …, 2008 - ACS Publications
Two new xanthone glycosides, corymbiferin 3-O-β-d-glucopyranoside (1) and swertiabisxanthone-I 8′-O-β-d-glucopyranoside (2), were isolated from Gentianella amarella ssp. acuta, …
Number of citations: 103 pubs.acs.org
D Krstić-Milošević, B Vinterhalter, T Janković… - … Gentianaceae-Volume 2 …, 2015 - Springer
… Lanceoside and veratriloside were new compounds found in European Gentianella species. In vitro material generally contained less secondary metabolites than plants from nature; …
Number of citations: 10 link.springer.com
YB Ge, Y Jiang, H Zhou, M Zheng, J Li… - Journal of …, 2016 - Elsevier
… Three components were identified as sweroside (peak 11), veratriloside I (peak 19), veratriloside II … as gentiopicroside (peak 10), veratriloside III (peak 22) and veratriloside IV (peak 23). …
Number of citations: 29 www.sciencedirect.com
RX GAO - Chinese Traditional and Herbal Drugs, 2018 - pesquisa.bvsalud.org
Objective To study the chemical constituents from the roots of Veratrilla baillonii. Methods Compounds were purified by normal and reversed column chromatographic techniques, and …
Number of citations: 0 pesquisa.bvsalud.org
Y Yu, XJ Yi, ZY Mei, J Li, XJ Huang, GZ Yang, LQ Ma… - Phytomedicine, 2016 - Elsevier
… The content of sweroside, gentiopicroside, veratriloside I, veratriloside II, veratriloside III and veratriloside IV from WVBF was 0.36%, 3.75%, 1.32%, 2.86%, 0.13%, 0.99%, respectively. …
Number of citations: 15 www.sciencedirect.com
CJ He, LQ Ma, MS Iqbal, XJ Huang, J Li… - Journal of Functional …, 2020 - Elsevier
… The content of sweroside, gentiopicroside, veratriloside I, veratriloside II, eratriloside III and veratriloside IV from WVBF was 0.36%, 3.75%, 1.32%, 2.86%, 0.13%, 0.99%, respectively. …
Number of citations: 13 www.sciencedirect.com
G Song, S Li, H Si, Y Li, Y Li, J Fan, Q Liang, H He… - RSC Advances, 2015 - pubs.rsc.org
… Notably, a number of xanthone glucosides, such as veratriloside and swertianolin, have shown both potent cytotoxicity and good solubility. It is noteworthy that the addition of sugar …
Number of citations: 13 pubs.rsc.org
NR Menković, VM Tadić - Lekovite sirovine, 2021 - scindeks.ceon.rs
Herein, we have reviewed the comparative analysis relating pharmacognostic and chemical approaches in the investigation of the chosen plants from Montenegrin flora known for the …
Number of citations: 1 scindeks.ceon.rs

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